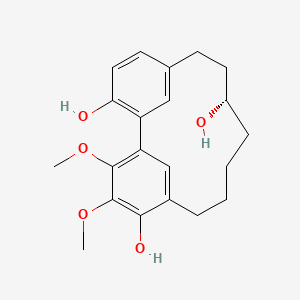

(+)-Ar,11S-Myricanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(+)-Ar,11S-Myricanol is a naturally occurring compound found in the bark of Myrica species. It is a type of diarylheptanoid, which is a class of organic compounds known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Ar,11S-Myricanol typically involves several steps, starting from readily available starting materials. One common synthetic route includes the use of aldol condensation followed by reduction and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the bark of Myrica species, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that are cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions: (+)-Ar,11S-Myricanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups in the compound to carbonyl groups.

Reduction: Reduction reactions can be used to modify the carbonyl groups back to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Typical reagents include halides and nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases

Research indicates that (+)-Ar,11S-Myricanol may serve as a potential therapeutic agent for Alzheimer's disease by modulating tau protein levels. In studies involving animal models, it was found that this compound effectively reduced tau levels, showing promise as a scaffold for drug development targeting tau turnover . The mechanism involves the activation of SIRT1, which plays a critical role in cellular metabolism and neuroprotection .

Table 1: Effects of this compound on Tau Protein Levels

| Study | Model | Dosage | Effect on Tau Levels |

|---|---|---|---|

| Joshi et al. (2010) | C57BL/6 mice | 35 µM | Significant reduction |

| Publication X | Cell culture | 10 µM | Modulation observed |

Muscle Atrophy

This compound has demonstrated protective effects against dexamethasone-induced muscle atrophy in C2C12 myotubes and mice models. The compound activates SIRT1, leading to reduced protein degradation and enhanced mitochondrial function. In treated mice, muscle mass loss was significantly lower compared to control groups .

Table 2: Impact of this compound on Muscle Mass

| Treatment Group | Quadriceps Muscle Mass (%) | Gastrocnemius Muscle Mass (%) |

|---|---|---|

| Dexamethasone | 1.18 ± 0.06 | 0.78 ± 0.05 |

| Myricanol | 1.36 ± 0.02 | 0.87 ± 0.08 |

Cancer Treatment

The anti-tumor activity of this compound has been explored in lung adenocarcinoma models (A549). Studies show that it induces apoptotic cell death and significantly inhibits tumor growth at various dosages (10 mg/kg to 40 mg/kg), demonstrating a dose-dependent response . The compound affects mRNA expression related to apoptosis pathways, enhancing the expression of pro-apoptotic genes while downregulating anti-apoptotic factors .

Table 3: Anti-Tumor Effects of this compound

| Dosage (mg/kg) | Tumor Volume Reduction (%) |

|---|---|

| 10 | 15 |

| 20 | 25.5 |

| 40 | 39.4 |

Wirkmechanismus

The mechanism of action of (+)-Ar,11S-Myricanol involves its interaction with various molecular targets and pathways:

Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.

Pathways Involved: The compound modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation. It also influences the antioxidant defense system by enhancing the activity of enzymes like superoxide dismutase and catalase.

Vergleich Mit ähnlichen Verbindungen

Curcumin: Another diarylheptanoid with anti-inflammatory and antioxidant properties.

Gingerol: Found in ginger, it shares similar biological activities.

Resveratrol: A stilbenoid with antioxidant and anti-inflammatory effects.

Uniqueness: (+)-Ar,11S-Myricanol is unique due to its specific structural features and the combination of biological activities it exhibits. Unlike curcumin and gingerol, it has a distinct stereochemistry that contributes to its unique interactions with biological targets.

Biologische Aktivität

(+)-Ar,11S-Myricanol is a naturally occurring compound classified as a diarylheptanoid, predominantly found in the bark of Myrica species. This compound has attracted considerable attention due to its diverse biological activities, particularly its anti-inflammatory, antioxidant, and neuroprotective properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H26O5 |

| Molecular Weight | 358.4 g/mol |

| IUPAC Name | (9S)-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol |

| InChI Key | SBGBAZQAEOWGFT-HNNXBMFYSA-N |

The biological activity of this compound is primarily mediated through its interaction with various molecular targets and pathways:

- Inflammatory Pathways: The compound has been shown to modulate the NF-κB pathway, which is crucial in regulating immune responses and inflammation. By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines .

- Antioxidant Activity: this compound enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase. This action helps mitigate oxidative stress within cells.

- Neuroprotective Effects: Studies indicate that this compound can lower tau protein levels in neuronal models, suggesting potential applications in neurodegenerative diseases like Alzheimer's disease .

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. For instance:

- In vitro studies revealed that treatment with this compound led to a marked decrease in the secretion of inflammatory markers such as TNF-alpha and IL-6 in activated macrophages.

Antioxidant Properties

The antioxidant capacity of this compound has been validated through various assays:

- A study employing DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay indicated that this compound effectively neutralizes free radicals with an IC50 value comparable to known antioxidants like ascorbic acid.

Neuroprotective Activity

The neuroprotective potential of this compound was highlighted in several experimental models:

- Case Study 1: In a study using IMR32 hippocampal-derived cells, treatment with this compound resulted in a significant reduction in tau protein levels (EC50 ~35μM), indicating its efficacy as a tau modulator. No cytotoxic effects were observed during the assays .

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other diarylheptanoids and related compounds.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Curcumin | Anti-inflammatory and antioxidant | Linear structure |

| Gingerol | Anti-inflammatory | Found in ginger |

| Resveratrol | Antioxidant and anti-inflammatory | Stilbenoid structure |

| This compound | Anti-inflammatory; Neuroprotective | Unique stereochemistry; potent tau modulator |

Eigenschaften

Molekularformel |

C21H26O5 |

|---|---|

Molekulargewicht |

358.4 g/mol |

IUPAC-Name |

(9S)-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol |

InChI |

InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3/t15-/m0/s1 |

InChI-Schlüssel |

SBGBAZQAEOWGFT-HNNXBMFYSA-N |

Isomerische SMILES |

COC1=C2C=C(CCCC[C@@H](CCC3=CC2=C(C=C3)O)O)C(=C1OC)O |

Kanonische SMILES |

COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.